[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine
Overview
Description
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine: is an organic compound with the molecular formula C9H11FN2 This compound features a cyclopropyl group attached to a methanamine moiety, with a fluoropyridine ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 5-fluoropyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using reagents like sodium cyanoborohydride and formaldehyde to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the fluorine substituent, potentially yielding dihydropyridine or defluorinated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyridine or defluorinated products.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The methanamine moiety can form hydrogen bonds with amino acid residues, facilitating the compound’s binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
[1-(4-Fluoropyridin-2-yl)cyclopropyl]methanamine: Similar structure but with the fluorine substituent at the 4-position.
[1-(5-Chloropyridin-2-yl)cyclopropyl]methanamine: Chlorine substituent instead of fluorine.
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine: Methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom at the 5-position of the pyridine ring in [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSFVPXCMCOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228406 | |
Record name | Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402233-01-5 | |
Record name | Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402233-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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